molecular formula C4H7N3O2 B14440150 2-Amino-4,5-dihydro-1H-imidazole-5-carboxylic acid CAS No. 76146-24-2

2-Amino-4,5-dihydro-1H-imidazole-5-carboxylic acid

Cat. No.: B14440150
CAS No.: 76146-24-2
M. Wt: 129.12 g/mol
InChI Key: WAAHRTONTICUBX-UHFFFAOYSA-N
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Description

2-Amino-4,5-dihydro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dihydro-1H-imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method is advantageous due to its compatibility with various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of α-amino amides and carboxylic acids, coupled together using polymer-supported carbodiimide reagents .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dihydro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds.

Scientific Research Applications

2-Amino-4,5-d

Properties

CAS No.

76146-24-2

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C4H7N3O2/c5-4-6-1-2(7-4)3(8)9/h2H,1H2,(H,8,9)(H3,5,6,7)

InChI Key

WAAHRTONTICUBX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)N)C(=O)O

Origin of Product

United States

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